(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
Description
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 3-position and a tert-butyl carbamate moiety. The tert-butyl carbamate group provides steric protection for amines, a common strategy in medicinal chemistry and synthetic intermediates. The hydroxymethyl-THF substituent likely enhances hydrophilicity compared to aromatic or aliphatic analogs, influencing solubility and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)oxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of tetrahydrofuran derivatives with carbamic acid tert-butyl ester. One common method involves the use of furfural as a starting material, which undergoes hydrogenation to form tetrahydrofuran derivatives . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the final esterification step involves the reaction with carbamic acid tert-butyl ester under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents play a crucial role in the industrial synthesis, ensuring the reactions proceed smoothly and with high selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form furan-based aldehydes and acids.
Reduction: Hydrogenation reactions can convert it into different furanic derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and the presence of catalysts are critical for achieving the desired products .
Major Products Formed
Major products formed from these reactions include furan-based aldehydes, acids, alcohols, and other substituted derivatives. These products have significant value in various chemical industries .
Scientific Research Applications
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Carbamic acid tert-butyl esters are widely used as intermediates in organic synthesis and drug development. Key structural variations lie in the substituents attached to the carbamate group:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in ) may stabilize intermediates in synthesis.
- Biological Relevance : Piperidinyl and pyridinyl substituents () are common in drug design, suggesting the target compound could be tailored for similar applications.
Physicochemical and Spectroscopic Properties
While NMR data for the target compound is unavailable, analogs provide insights:
- tert-Butyl Group : Resonates at δ 1.37 ppm (¹H) and δ 28.2 ppm (¹³C) in .
- Aromatic Protons : In , methoxyphenyl protons appear at δ 6.75–7.22 ppm.
- Hydroxymethyl Group : Expected ¹H shifts near δ 3.5–4.0 ppm (CH₂OH) and ¹³C near δ 60–65 ppm.
Stability : tert-Butyl carbamates are generally stable under neutral conditions but hydrolyze under acidic/basic conditions. Chlorinated analogs () show enhanced stability due to electron-withdrawing effects.
Biological Activity
(4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[4-(hydroxymethyl)oxolan-3-yl]carbamate, is a chemical compound with significant biological activity. Its unique structure, which includes a furan ring and a hydroxymethyl group, positions it as a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is C10H19NO4, with a molar mass of 217.26 g/mol. The compound features a hydroxymethyl group that can participate in hydrogen bonding, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)oxolan-3-yl]carbamate |
| Molecular Formula | C10H19NO4 |
| Molar Mass | 217.26 g/mol |
| CAS Number | 1903431-86-6 |
The biological activity of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to its furan ring. These interactions can affect the structure and function of various biological molecules, potentially influencing pathways related to enzyme inhibition and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). Treatment with the compound at concentrations around 10 μM resulted in a significant decrease in cell viability by approximately 55% after three days .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester may possess antimicrobial activity, although further research is needed to establish its efficacy and mechanisms.
Case Studies
Several case studies have evaluated the effects of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester:
- Study on Antitumor Effects : A recent study utilized xenograft models to assess the antitumor effects of the compound on MDA-MB-231 cells. The results indicated that daily administration of the compound significantly inhibited tumor growth compared to control groups .
- In Vitro Enzyme Interaction : Another study focused on the interaction of this compound with specific metabolic enzymes, revealing that it could act as a competitive inhibitor, which may lead to reduced substrate conversion rates .
Comparison with Similar Compounds
The biological activity of (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester can be contrasted with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid methyl ester | Moderate enzyme inhibition |
| (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid ethyl ester | Lower antitumor activity compared to tert-butyl ester |
| (4-Hydroxymethyl-tetrahydro-furan-3-yl)-carbamic acid isopropyl ester | Similar properties but less stability |
Q & A
Q. Basic
- Storage : Keep at room temperature in airtight containers under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids, or bases to prevent Boc-group cleavage .
- Decomposition risks : Hydrolysis under acidic conditions generates CO₂ and volatile byproducts; monitor for gas evolution during reactions .
How is this compound utilized in enzymatic assays or biological studies?
Q. Advanced
- Enzyme substrates : Derivatives like tert-butyl carbamates act as fluorescent or chromogenic probes for lysosomal enzymes (e.g., in Pompe disease screening via dried blood spot assays) .
- Design criteria : Modify the hydroxymethyl-tetrahydrofuran core to mimic natural substrates (e.g., glycosidase inhibitors) while retaining MS/MS-detectable cleavage products .
What strategies resolve contradictions in reported synthetic yields or purities?
Q. Advanced
- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) to improve reproducibility .
- Byproduct analysis : Use HRMS or 2D NMR (e.g., HSQC) to identify impurities from incomplete Boc protection or epoxide ring-opening .
How is the compound’s reactivity exploited in multi-step syntheses?
Q. Advanced
- Protecting group versatility : The Boc group is stable under basic conditions but cleaved with TFA, enabling sequential functionalization .
- Hydroxymethyl functionalization : Convert the -CH₂OH group to esters or ethers for conjugation (e.g., PEGylation or fluorophore attachment) .
What computational tools predict the compound’s physicochemical properties?
Q. Advanced
- Molecular modeling : Software like Gaussian or Schrödinger Suite calculates logP, pKa, and solubility (e.g., using QSPR models) .
- Docking studies : Simulate interactions with enzyme active sites (e.g., α-glucosidase) to guide structural modifications .
How are intermediates characterized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
